2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H12FNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Fmoc-aminal and is widely used in the synthesis and study of peptides and proteins.
Scientific Research Applications
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Medicine: It serves as a building block for the synthesis of drugs targeting estrogen receptors and other biological targets.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves several synthetic routes. One common method is described in a patent, which outlines the process for synthesizing this compound as an intermediate for estrogen receptor modulating compounds . The synthetic route typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where the fluoromethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, when used as an intermediate for estrogen receptor modulating compounds, it binds to estrogen receptors and modulates their activity. The pathways involved in its action depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-[3-(Chloromethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
2-[3-(Bromomethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a bromomethyl group.
2-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a hydroxymethyl group.
The uniqueness of this compound lies in its fluoromethyl group, which imparts specific chemical properties and reactivity that are different from its analogs.
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUTXBIONAXKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293878 | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443983-86-5 | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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